VU0364572 TFA

描述

属性

IUPAC Name |

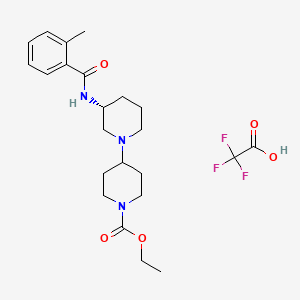

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQJTFXOBPBLZ-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU0364572 TFA: A Technical Guide to its M1 Muscarinic Receptor Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364572 trifluoroacetate (TFA) is a potent and selective agonist for the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides an in-depth analysis of the M1 receptor selectivity of VU0364572, detailing its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The compound exhibits a remarkable functional selectivity for the M1 receptor subtype over M2-M5, primarily activating downstream signaling pathways through a unique bitopic binding mode. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

M1 Receptor Selectivity and Potency

VU0364572 demonstrates high functional selectivity for the human M1 muscarinic acetylcholine receptor. In functional assays, it acts as a potent agonist at the M1 receptor while displaying significantly lower to negligible activity at the M2, M3, M4, and M5 receptor subtypes.

Quantitative Analysis of Functional Selectivity

The following table summarizes the potency (EC50) of VU0364572 at the human M1-M5 muscarinic receptors as determined by calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective receptor subtypes.

| Receptor Subtype | VU0364572 EC50 (µM) | Reference |

| M1 | 0.11 | [1] |

| M2 | > 30 | [1] |

| M3 | > 30 | [1] |

| M4 | > 30 | [1] |

| M5 | > 30 | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action: A Bitopic Ligand

VU0364572 is characterized as a bitopic ligand, meaning it interacts with both the orthosteric binding site (the binding site of the endogenous ligand, acetylcholine) and an allosteric binding site on the M1 receptor. This dual interaction is thought to contribute to its high selectivity and unique signaling profile.

At lower concentrations, VU0364572 is believed to primarily engage an allosteric site, positively modulating the receptor's response to acetylcholine. However, at higher concentrations, it can also directly bind to and activate the receptor through the orthosteric site. Evidence for this bitopic binding includes its ability to completely displace the binding of the orthosteric radioligand [3H]-N-methylscopolamine ([3H]-NMS) from all five muscarinic receptor subtypes at high concentrations, a characteristic of orthosteric ligands. Furthermore, VU0364572 has been shown to slow the dissociation rate of [3H]-NMS from the M1 receptor, a hallmark of allosteric interaction.

Signaling Pathways

Activation of the M1 receptor by VU0364572 initiates downstream signaling cascades, primarily through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Notably, VU0364572 does not appear to engage the β-arrestin signaling pathway, suggesting a biased agonism that may have therapeutic advantages.

References

What is the function of VU0364572 TFA?

An In-depth Technical Guide to VU0364572 TFA: A Selective M1 Muscarinic Receptor Agonist

Introduction

VU0364572 trifluoroacetate (TFA) is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a central nervous system (CNS) penetrant and orally active compound, VU0364572 has garnered significant interest within the research community, particularly for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the function, pharmacology, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

VU0364572 functions as a positive allosteric modulator and agonist (ago-PAM) at the M1 mAChR. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, VU0364572 binds to a distinct, allosteric site on the receptor. This binding modulates the receptor's conformation, leading to its activation. A key characteristic of VU0364572 is its biased signaling. It potentiates Gαq/11-mediated signaling pathways, leading to downstream effects such as calcium mobilization and ERK1/2 phosphorylation, while having minimal to no effect on the recruitment of β-arrestin.[3] This biased agonism is a significant feature, as it may contribute to a more favorable therapeutic profile by avoiding receptor desensitization often associated with β-arrestin recruitment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and in vivo efficacy.

Table 1: In Vitro Pharmacology of VU0364572

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.11 µM | CHO cells expressing human M1 mAChR | Calcium Mobilization | [1] |

Table 2: In Vivo Effects of VU0364572 in 5XFAD Mouse Model of Alzheimer's Disease

| Treatment Details | Outcome Measure | Result | Brain Region | Reference |

| 10 mg/kg/day via drinking water for 4 months | Soluble Aβ40 | No significant change | Cortex | [2] |

| Insoluble Aβ40 | ↓ 38.9% | Cortex | [2] | |

| Insoluble Aβ40 | ↓ 43.3% | Hippocampus | [2] | |

| Soluble Aβ42 | ↓ 34.2% | Cortex | [2] | |

| Soluble Aβ42 | Trend towards decrease (23.4%) | Hippocampus | [2] | |

| Oligomeric Aβ | ↓ 20.1% | Cortex | [2] | |

| Memory Performance (Morris Water Maze) | Prevention of memory impairment | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Calcium Mobilization Assay

-

Objective: To determine the potency (EC50) of VU0364572 in activating the M1 mAChR.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

-

After loading, the cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

VU0364572 is added at various concentrations.

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

-

The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.

-

β-Arrestin Recruitment Assay

-

Objective: To assess the ability of VU0364572 to induce β-arrestin recruitment to the M1 mAChR.

-

Cell Line: PathHunter Express hM1 CHO cells (DiscoverX).

-

Methodology:

-

Cells are plated in 96-well plates.

-

On the following day, cells are treated with varying concentrations of VU0364572 or a control agonist (e.g., carbachol).

-

The plates are incubated at 37°C for 90 minutes.

-

A substrate is added to each well.

-

Luminescence, indicative of β-arrestin recruitment, is measured using a luminometer.

-

In Vivo Study in 5XFAD Mouse Model

-

Objective: To evaluate the long-term effects of VU0364572 on amyloid pathology and memory in a mouse model of Alzheimer's disease.

-

Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid plaque formation.

-

Dosing Regimen:

-

VU0364572 is administered in the drinking water at a concentration calculated to deliver approximately 10 mg/kg/day.

-

Treatment is initiated in 2-month-old mice (prior to significant plaque pathology) and continued for 4 months.

-

-

Behavioral Testing (Morris Water Maze):

-

Following the 4-month treatment period, mice undergo Morris water maze testing to assess spatial learning and memory.

-

The test involves training the mice to find a hidden platform in a pool of water, followed by a probe trial where the platform is removed to assess memory retention.

-

-

Biochemical Analysis (ELISA for Aβ levels):

-

After behavioral testing, mice are euthanized, and brains are harvested.

-

The cortex and hippocampus are dissected and homogenized.

-

Soluble and insoluble protein fractions are prepared.

-

Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as oligomeric Aβ.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by VU0364572 and the experimental workflow for its in vivo evaluation.

Caption: Signaling pathway of VU0364572 at the M1 muscarinic receptor.

Caption: Experimental workflow for the in vivo evaluation of VU0364572.

Conclusion

This compound is a potent and selective M1 muscarinic receptor allosteric agonist with a distinct biased signaling profile. Its ability to activate M1 receptor-mediated signaling without engaging β-arrestin pathways, coupled with its demonstrated efficacy in reducing amyloid pathology and preventing memory deficits in a preclinical model of Alzheimer's disease, makes it a valuable tool for neuroscience research and a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound.

References

- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0364572 TFA: A Selective M1 Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for VU0364572 TFA, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug discovery.

Core Compound Details: this compound

This compound is the trifluoroacetate salt of VU0364572, a potent and selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR). Its pro-cognitive effects and potential neuroprotective properties have made it a significant tool compound in the study of neurological disorders such as Alzheimer's disease.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |

| Molecular Formula | C₂₃H₃₂F₃N₃O₅ |

| Molecular Weight | 487.5 g/mol [1] |

| CAS Number | 1240514-89-9[2] |

| Appearance | Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, and Ethanol[3] |

| Synonyms | VU0364572 (TFA), this compound salt |

Biological Activity and Mechanism of Action

VU0364572 acts as a selective allosteric agonist at the M1 muscarinic acetylcholine receptor, with a reported EC₅₀ of 0.11 μM.[2][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor, often leading to greater subtype selectivity.

Activation of the M1 receptor by VU0364572 initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the phosphorylation of downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), the voltage-gated potassium channel subunit KCNQ2, the NMDA receptor subunit NR1, and the myristoylated alanine-rich C-kinase substrate (MARCKS).[2]

Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of VU0364572

While a detailed, step-by-step synthesis protocol is not publicly available in a single comprehensive document, the synthesis of VU0364572 has been reported to be conducted at the Vanderbilt Center for Neuroscience Drug Discovery. The key publication describing its development is found in Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6451-5. Researchers seeking to synthesize this compound should refer to this publication for the original synthetic route and characterization data.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1 cells)

-

96-well or 384-well black, clear-bottom microplates

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Carbachol)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed CHO-M1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add Fluo-4 AM solution to each well and incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Assay Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Compound Addition: After establishing a stable baseline fluorescence, inject the compound dilutions into the wells.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of M1 receptor activation.

Materials:

-

CHO-M1 cells

-

6-well or 12-well tissue culture plates

-

Serum-free culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate CHO-M1 cells and grow to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2. To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody. The ratio of phospho-ERK1/2 to total-ERK1/2 represents the level of ERK1/2 activation.

Experimental Workflow Diagram

References

- 1. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: CNS Penetrance and Bioavailability of VU0364572 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 TFA is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system (CNS) for the symptomatic and potentially disease-modifying treatment of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. A critical aspect of its therapeutic potential lies in its ability to be administered orally and effectively cross the blood-brain barrier to engage its target. This technical guide provides a comprehensive overview of the CNS penetrance and bioavailability of this compound, based on pivotal preclinical studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of VU0364572, highlighting its oral bioavailability and CNS penetration in rats. This data is extracted from the foundational study by Lebois et al. (2011) which first described the compound.

Table 1: Oral Bioavailability of VU0364572 in Rats [1]

| Parameter | Value |

| Dosing Route | Oral (p.o.) |

| Dose | 3 mg/kg |

| Bioavailability (F%) | 49% |

| Cmax (ng/mL) | 163 |

| Tmax (h) | 0.25 |

| AUC (0-8h) (ng·h/mL) | 269 |

Table 2: CNS Penetrance of VU0364572 in Rats [1]

| Parameter | Value |

| Dosing Route | Intraperitoneal (i.p.) |

| Dose | 10 mg/kg |

| Brain Concentration (1h) | 219 ng/g |

| Plasma Concentration (1h) | 290 ng/mL |

| Brain/Plasma Ratio | 0.76 |

Experimental Protocols

The quantitative data presented above were generated from the following experimental methodologies as detailed in Lebois et al., 2011.[1]

Pharmacokinetic Analysis in Rats

Oral Bioavailability Study: Male Sprague-Dawley rats (250-300 g) were fasted overnight prior to the administration of VU0364572. The compound was formulated in a vehicle of 2% DMSO and 20% Captisol® in water. A single oral gavage dose of 3 mg/kg was administered. Blood samples (approximately 0.3 mL) were collected from the jugular vein at various time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. For the determination of absolute bioavailability, a separate cohort of rats received a 1 mg/kg intravenous (i.v.) dose of VU0364572.

CNS Penetrance Study: Male Sprague-Dawley rats (250-300 g) received a single intraperitoneal (i.p.) injection of VU0364572 at a dose of 10 mg/kg, formulated in the same vehicle as the oral study. At 1-hour post-dose, animals were euthanized, and trunk blood was collected. Brains were rapidly excised, rinsed with cold saline, and homogenized. Both plasma and brain homogenate samples were stored at -80°C pending analysis.

Sample Analysis: The concentrations of VU0364572 in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

VU0364572 acts as an agonist at the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular signaling events crucial for neuronal function.

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for determining the in vivo pharmacokinetic properties of a compound like VU0364572.

References

The Discovery and Development of VU0364572: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of VU0364572. It details the experimental protocols for key in vitro and in vivo assays that have elucidated its mechanism of action and therapeutic potential. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The M1 muscarinic acetylcholine receptor plays a crucial role in cognitive functions, including learning and memory.[1] Selective activation of this receptor has been a long-standing goal for the development of therapeutics for Alzheimer's disease and schizophrenia.[1] However, the high degree of homology in the orthosteric binding site across muscarinic receptor subtypes has posed a significant challenge in developing selective agonists.[2] The discovery of allosteric modulators, which bind to a topographically distinct site, has provided a promising strategy to achieve subtype selectivity.[2] VU0364572 emerged from a research program aimed at developing selective M1 allosteric agonists with good oral bioavailability and central nervous system (CNS) penetration.[3]

Chemical Synthesis

The chemical synthesis of VU0364572, systematically named (R)-ethyl 3-(2-methylbenzamido)-[1,4'-bipiperidine]-1'-carboxylate, was performed at the Vanderbilt Center for Neuroscience Drug Discovery.[1]

While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the key starting materials and general synthetic strategies can be inferred from related compounds and the compound's chemical structure.

Pharmacological Profile

VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The potency of VU0364572 was determined in cell-based assays measuring calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

| Parameter | Value | Assay | Cell Line |

| EC50 | 0.11 μM[3] | Calcium Mobilization | CHO-hM1 |

VU0364572 exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes and a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1]

Mechanism of Action

VU0364572 acts as an allosteric agonist, meaning it binds to a site on the M1 receptor that is different from the binding site of the endogenous ligand, acetylcholine. This allosteric binding modulates the receptor's function, leading to its activation. Further studies have revealed that VU0364572 possesses a "bitopic" binding mode, interacting with both the allosteric and the orthosteric sites of the M1 receptor.[4]

M1 Receptor Signaling Pathway Activated by VU0364572.

Key Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of VU0364572 in activating the M1 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and incubated.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Addition: Serial dilutions of VU0364572 are added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated to calculate the EC50 value.[1]

Experimental Workflow for the Calcium Mobilization Assay.

ERK1/2 Phosphorylation Assay

This assay assesses the ability of VU0364572 to activate downstream signaling pathways of the M1 receptor.

Methodology:

-

Cell Culture and Plating: CHO-hM1 cells are plated in 96-well plates and serum-starved.

-

Compound Treatment: Cells are treated with various concentrations of VU0364572 for a specific duration (e.g., 5 minutes).

-

Cell Lysis: Cells are lysed to release intracellular proteins.

-

ELISA: A sandwich ELISA is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Signal Detection: The signal is detected using a plate reader.

-

Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated and plotted against the compound concentration.[1]

In Vivo Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease

This study evaluates the neuroprotective and cognitive-enhancing effects of VU0364572 in a relevant animal model.

Methodology:

-

Animal Model: 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits, are used.

-

Drug Administration: VU0364572 is administered orally to the mice over a chronic period (e.g., 4 months).[3]

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze.

-

Biochemical Analysis: After the treatment period, brain tissue is collected and analyzed for levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using ELISA.

-

Immunohistochemistry: Brain sections are stained to visualize amyloid plaque deposition.

In Vivo Pharmacokinetics and Brain Penetration

VU0364572 was developed to have favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.

| Parameter | Value | Species | Route |

| Half-life (t1/2) | 45 minutes[3] | Mouse | Oral |

| CNS Penetrant | Yes[3] | - | - |

Therapeutic Potential and Future Directions

The preclinical data for VU0364572 demonstrate its potential as a disease-modifying and symptomatic treatment for Alzheimer's disease. Its ability to reduce Aβ pathology and improve cognitive function in a transgenic mouse model is highly promising.[5] The allosteric mechanism of action offers a significant advantage in terms of subtype selectivity, potentially reducing the side effects associated with non-selective muscarinic agonists.

Logical Flow of the Discovery and Development of VU0364572.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of VU0364572. Clinical trials will be necessary to translate these promising preclinical findings into a viable therapeutic for patients with Alzheimer's disease and other cognitive disorders.

Conclusion

VU0364572 represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its unique allosteric and bitopic mechanism of action, coupled with its favorable pharmacokinetic and pharmacodynamic properties, makes it a valuable tool for studying M1 receptor pharmacology and a promising candidate for further clinical development. This technical guide provides a comprehensive summary of the core data and methodologies that have defined the discovery and development of this important compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: VU0364572 TFA Binding Affinity for the M1 Receptor

This technical guide provides a comprehensive overview of the binding characteristics and functional activity of VU0364572 TFA, a selective allosteric agonist for the M1 muscarinic acetylcholine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Presentation

The following table summarizes the key quantitative data for VU0364572's interaction with the M1 receptor.

| Parameter | Value | Species | Assay Type | Notes | Reference |

| EC50 | 0.11 µM | Not Specified | Functional Assay | Selective allosteric agonist of the M1 muscarinic receptor. | [1][2] |

| Functional Activity | Agonist | Human | Calcium Mobilization | Induces calcium release in hM1-CHO cells. | [3] |

| Functional Activity | Agonist | Human | ERK1/2 Phosphorylation | Induces ERK phosphorylation in hM1-CHO cells. | [3] |

| β-arrestin Recruitment | No significant effect | Human | PathHunter Assay | Little to no effect on β-arrestin recruitment, suggesting biased agonism. | [3] |

| Binding Mode | Allosteric and Bitopic | Rat | Radioligand Displacement | Appears to act at an allosteric site, but can displace orthosteric ligands at high concentrations. | [4] |

M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][9] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9] These signaling events lead to a variety of cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Unraveling the Pharmacokinetic Profile of VU0364572 TFA in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of VU0364572 trifluoroacetate (TFA), a selective M1 muscarinic acetylcholine receptor agonist, in rodent models. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant workflows.

Pharmacokinetic Parameters

The oral bioavailability of VU0364572 has been documented in rats, and the compound is known to be central nervous system (CNS) penetrant.[1] In mice, VU0364572 has a reported half-life of 45 minutes.[1]

A chronic oral dosing study in 5XFAD transgenic Alzheimer's mice involved administering approximately 10 mg/kg/day of VU0364572 in the drinking water for four months.[1][2]

| Parameter | Species | Value | Route of Administration | Dosage | Source |

| Half-life (t½) | Mouse | 45 minutes | Not Specified | Not Specified | [1] |

| Bioavailability | Rat | Orally bioavailable | Oral | Not Specified | [1] |

| CNS Penetration | Rodents | CNS penetrant | Not Specified | Not Specified | [1] |

| Chronic Dosing | Mouse | ~10 mg/kg/day | Oral (in drinking water) | 0.075 mg/mL in water | [2] |

Experimental Protocols

This section outlines the methodologies employed in key rodent studies investigating the pharmacokinetics of VU0364572 TFA.

Chronic Oral Administration in Mice

This protocol was utilized in a long-term study with 5XFAD transgenic mice, a model for Alzheimer's disease.

-

Objective: To assess the long-term effects of VU0364572 on Alzheimer's disease pathology.

-

Animal Model: 5XFAD transgenic mice.

-

Dosing Regimen:

-

Sample Collection:

-

Bioanalysis:

-

The concentration of VU0364572 in plasma and brain tissue was determined using an unspecified bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) which is a standard for such analyses.

-

Experimental Workflow for Chronic Oral Dosing in Mice

Caption: Workflow for chronic oral administration and sample analysis of VU0364572 in mice.

Signaling Pathways

While the direct signaling pathways governing the pharmacokinetics of VU0364572 are related to general drug metabolism processes (e.g., cytochrome P450 enzyme activity), the pharmacodynamic action of this compound is well-defined. VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. Its therapeutic effects are believed to be mediated through the activation of this receptor and its downstream signaling cascades.

M1 Muscarinic Receptor Signaling Pathway

Caption: Simplified M1 muscarinic receptor signaling cascade activated by VU0364572.

Conclusion

The available data indicates that this compound is an orally bioavailable and CNS-penetrant M1 muscarinic receptor agonist with a relatively short half-life in mice. While chronic dosing regimens have been established, a comprehensive single-dose pharmacokinetic profile in both rats and mice remains to be fully characterized in publicly accessible literature. Further studies are warranted to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC, which are crucial for optimizing dosing strategies and translating preclinical findings to clinical applications. The development of a validated LC-MS/MS method for the quantification of VU0364572 in biological matrices will be essential for these future investigations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VU0364572 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 TFA is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), demonstrating potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.[1][2] As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous neurotransmitter acetylcholine. This document provides detailed protocols and application notes for conducting in vivo studies with this compound, with a focus on a preclinical Alzheimer's disease model. VU0364572 is noted to be orally active and capable of penetrating the central nervous system (CNS).[1][3]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for VU0364572.

Table 1: In Vitro Activity of VU0364572

| Parameter | Value | Cell Line | Assay |

| EC50 | 0.11 µM | CHO-K1 cells expressing human M1 mAChRs | Calcium Mobilization |

Table 2: In Vivo Study Parameters for this compound in an Alzheimer's Disease Model

| Parameter | Details |

| Animal Model | 5XFAD transgenic mice |

| Dosing Regimen | 10 mg/kg/day |

| Route of Administration | Oral (in drinking water) |

| Treatment Duration | 4 months |

| Key Outcomes | Prevention of memory impairments, reduction of soluble and insoluble Aβ40/42 in the cortex and hippocampus, and decreased oligomeric Aβ levels in the cortex.[4] |

Experimental Protocols

Formulation of this compound for Oral Administration

Two protocols are provided for the formulation of this compound for in vivo oral administration. It is recommended to prepare a fresh solution as needed.

Protocol 1: PEG300 and Tween-80 Formulation [1]

-

Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: SBE-β-CD Formulation [1]

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

-

Mix thoroughly until a clear solution is obtained.

In Vivo Efficacy Study in 5XFAD Mice

This protocol outlines a chronic dosing study to evaluate the disease-modifying effects of this compound in a mouse model of Alzheimer's disease.

1. Animal Model:

-

Species: Mouse

-

Strain: 5XFAD transgenic

-

Age at start of treatment: 2 months

-

Sex: Both male and female mice can be used, but sex-specific analysis is recommended as spatial navigation deficits in 5XFAD mice can be sex-dependent.[5][6]

2. Dosing and Administration:

-

Compound: this compound

-

Dose: 10 mg/kg/day[3]

-

Route: Oral, ad libitum in drinking water.[4]

-

Vehicle Control: The formulation vehicle without this compound.

-

Duration: 4 months.[3]

3. Behavioral Assessment: Morris Water Maze (MWM)

The MWM is used to assess spatial learning and memory.

-

Apparatus: A circular pool (approximately 110 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 20 ± 2 °C. A hidden escape platform (10 cm in diameter) is submerged just below the water surface.[5]

-

Procedure:

-

Cued Training: The platform is visible, and the mouse is trained to associate the platform with escape.

-

Acquisition Training: The platform is hidden, and mice are given multiple trials per day for several consecutive days to learn the platform's location using distal cues in the room. Each trial lasts for a maximum of 60 seconds.[7]

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[8][9]

-

4. Biochemical Analysis:

-

At the end of the study, animals are euthanized, and brain tissue (cortex and hippocampus) is collected.

-

Levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) and oligomeric Aβ are quantified using ELISA.[4]

Safety and Toxicology Considerations

While this compound has been used in in vivo studies, comprehensive public data on its toxicology profile is limited. However, studies on trifluoroacetate (TFA), the counterion, suggest it has low acute toxicity.[2][10] The liver has been identified as the primary target organ in repeated dose studies in rats, with mild hypertrophy observed.[2][10] It is important to note that the toxicology of the parent compound, VU0364572, may differ. Therefore, appropriate safety monitoring is recommended during in vivo studies.

Visualizations

Caption: Signaling pathway of the M1 muscarinic receptor activated by VU0364572.

Caption: Workflow for the in vivo efficacy study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: VU0364572 TFA in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline.[1] Selective activation of the M1 muscarinic acetylcholine receptor (mAChR) presents a promising therapeutic strategy, as it may address both the symptoms and the underlying pathology of AD.[1][2] VU0364572 TFA is a selective M1 mAChR agonist that has demonstrated potential disease-modifying effects in preclinical studies.[1] These application notes provide a comprehensive overview of the use of this compound in Alzheimer's mouse models, including its effects on key pathological markers and detailed protocols for its experimental application.

Mechanism of Action

This compound is a selective agonist for the M1 muscarinic acetylcholine receptor.[1] Activation of the M1 receptor is linked to two primary pathways that can mitigate Alzheimer's pathology:

-

Modulation of Amyloid Precursor Protein (APP) Processing : M1 receptor activation can shift APP processing from the amyloidogenic pathway, which produces Aβ, towards the non-amyloidogenic pathway. This is achieved by increasing the activity of α-secretase (ADAM17) and reducing the activity of β-secretase (BACE1).[2][3]

-

Reduction of Tau Hyperphosphorylation : Activation of M1 receptors has been shown to decrease the hyperphosphorylation of tau protein.[2][3] This effect is thought to be mediated through the inhibition of glycogen synthase kinase 3β (GSK3β), a key enzyme involved in tau phosphorylation.[2][3]

Data Presentation

The following tables summarize the quantitative data from studies using this compound in the 5XFAD mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Amyloid-Beta (Aβ) Levels in 5XFAD Mice

| Brain Region | Aβ Species | Fraction | % Reduction vs. Vehicle | Statistical Significance |

| Hippocampus | Aβ40 | Soluble | 40.4% | p < 0.05 |

| Hippocampus | Aβ40 | Insoluble | 43.3% | p < 0.05 |

| Cortex | Aβ40 | Insoluble | 38.9% | p < 0.05 |

| Cortex | Aβ42 | Soluble | 34.2% | p < 0.01 |

| Cortex | Aβ42 | Insoluble | 34.2% | p = 0.05 |

| Cortex | Oligomeric Aβ (oAβ) | Soluble | 20.1% | p < 0.05 |

Data extracted from a study by C. M. Niswender, et al. (2018).[1]

Table 2: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)

| Treatment Group | Performance Metric | Result | Statistical Significance |

| 5XFAD + Vehicle | Time in Probe Quadrant | 26.7% | - |

| 5XFAD + VU0364572 | Time in Probe Quadrant | 36.7% | p < 0.05 |

Data extracted from a study by C. M. Niswender, et al. (2018).[1]

Signaling Pathways and Experimental Workflows

Caption: M1 Receptor Signaling in APP Processing.

Caption: M1 Receptor Signaling and Tau Phosphorylation.

Caption: Experimental Workflow.

Experimental Protocols

Animal Model and Drug Administration

-

Animal Model: 5XFAD transgenic mice are a commonly used model for AD, exhibiting significant amyloid pathology.[1] Age-matched wild-type littermates should be used as controls.

-

Drug Administration: this compound can be delivered ad libitum in the drinking water at a concentration of 0.075 mg/mL.[1] This corresponds to an approximate daily dose of 10 mg/kg.[1]

-

Treatment Duration: Chronic treatment is typically initiated before the onset of significant pathology (e.g., at 2 months of age) and continued for several months (e.g., until 6 months of age).[1]

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

-

Acquisition Phase (5-7 days):

-

Mice are given 4 trials per day to find the hidden platform from different starting locations.

-

The time to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed, and the mouse is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Biochemical Analysis

-

Tissue Preparation: The cortex and hippocampus are dissected and homogenized. Samples are then fractionated to separate soluble and insoluble proteins.

-

ELISA Procedure: Commercially available ELISA kits are used to quantify the levels of Aβ40, Aβ42, and oligomeric Aβ in both the soluble and insoluble fractions.

While direct quantitative data for VU0364572's effect on tau is pending, the following is a general protocol for assessing tau phosphorylation, a likely downstream effect of M1 agonism.

-

Tissue Preparation: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/404) and total tau.

-

Following incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence and quantified by densitometry.

-

The ratio of phosphorylated tau to total tau is calculated to determine the extent of hyperphosphorylation.

-

Conclusion

This compound demonstrates significant potential as a disease-modifying agent for Alzheimer's disease. Its ability to reduce Aβ pathology and improve cognitive function in the 5XFAD mouse model is well-documented.[1] Based on the known pharmacology of M1 muscarinic receptor agonists, it is highly probable that this compound also reduces tau hyperphosphorylation, a key aspect that warrants further direct investigation. The protocols outlined here provide a framework for researchers to further explore the therapeutic efficacy of this compound and other M1 agonists in the context of Alzheimer's disease.

References

- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update | Bentham Science [benthamscience.com]

Application Notes and Protocols for VU0364572 TFA in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and application of VU0364572 trifluoroacetate (TFA), a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Product Information and Storage

VU0364572 TFA is a valuable tool for studying the role of the M1 mAChR in various physiological and pathological processes, including its potential as a therapeutic target for Alzheimer's disease. Proper handling and storage are critical to maintaining its stability and activity.

| Parameter | Recommendation | Notes |

| Physical Appearance | Crystalline solid | |

| Storage of Solid | Store at -20°C or -80°C, sealed, away from moisture and light. | Stable for extended periods under these conditions. |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. |

| Working Solution Storage | Prepare fresh for each experiment. | Stability in aqueous solutions for extended periods is not well-characterized. |

Dissolution of this compound for In Vitro Experiments

For most in vitro cell-based assays, this compound is first dissolved in a non-aqueous solvent to create a high-concentration stock solution, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution

-

Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.875 mg of the compound (Molecular Weight: 487.51 g/mol ).

-

Solvent Addition: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Preparation of Working Solutions

To prepare working solutions, the DMSO stock solution is serially diluted in the desired aqueous buffer or cell culture medium.

Important Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.

Example Dilution for a 10 µM Working Solution:

-

Perform a 1:100 serial dilution of the 10 mM stock solution to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer.

-

Further dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of assay buffer.

Experimental Protocols

VU0364572 is a potent agonist of the M1 mAChR and can be used in a variety of in vitro and in vivo experimental paradigms.

In Vitro Calcium Mobilization Assay

This protocol describes a common functional assay to measure the activation of the M1 mAChR, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M1 mAChR

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound working solutions

-

Positive control (e.g., Acetylcholine or Carbachol)

-

Antagonist (e.g., Atropine) for validation

-

Fluorescent plate reader with an injection system

Protocol:

-

Cell Seeding: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence reading, inject the this compound working solutions to achieve the desired final concentrations.

-

Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence intensity following compound addition is used to determine the agonist response. Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Solution Preparation for Oral Administration

For in vivo studies, this compound can be formulated for oral administration.

Formulation Example:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol:

-

Dissolve the required amount of this compound in DMSO to create a stock solution.

-

In a separate tube, add the PEG300 and Tween-80.

-

Add the DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

-

Add the saline to the mixture and vortex again until a clear solution is formed.

-

This formulation should be prepared fresh daily for administration.

Signaling Pathway and Experimental Workflow

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

VU0364572 acts as an allosteric agonist at the M1 mAChR. Upon binding, it promotes a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increase in intracellular calcium and the activation of DAG lead to the activation of Protein Kinase C (PKC) and other downstream effectors, such as Extracellular signal-Regulated Kinases (ERK).

Caption: M1 Muscarinic Receptor Signaling Pathway activated by VU0364572.

In Vitro Experimental Workflow

A typical workflow for characterizing the in vitro activity of VU0364572 involves a series of assays to determine its potency, efficacy, and selectivity.

Caption: A typical workflow for in vitro characterization of this compound.

Important Considerations: The Trifluoroacetate (TFA) Counter-ion

VU0364572 is supplied as a TFA salt, which is a common counter-ion for purified synthetic molecules. At high concentrations, TFA itself can have biological effects, including the potential to inhibit cell proliferation.

Best Practices:

-

Vehicle Control: Always include a vehicle control in your experiments (i.e., the final concentration of DMSO in your assay buffer).

-

TFA Control: For sensitive assays or when using high concentrations of this compound, it may be prudent to include a control with TFA salt (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your experimental conditions.

-

Salt Exchange: If TFA interference is a significant concern, consider performing a salt exchange to replace the TFA counter-ion with a more biologically inert one, such as hydrochloride (HCl). This typically involves dissolving the compound in a dilute HCl solution and then lyophilizing it.

By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound in their experiments to further our understanding of M1 muscarinic acetylcholine receptor biology.

Application Notes and Protocols for VU0364572 TFA in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 TFA is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), acting as a bitopic ligand that engages both an allosteric site and the orthosteric binding site.[1] This compound has been shown to induce robust electrophysiological effects in brain regions such as the hippocampus, making it a valuable tool for studying M1 receptor function in synaptic transmission and plasticity.[1] These application notes provide detailed protocols for the use of this compound in electrophysiology slice recordings to investigate its effects on neuronal activity.

Data Presentation

Electrophysiological Effects of VU0364572 in Hippocampal Slices

| Parameter | Value | Brain Region | Species | Reference |

| Effect on Neuronal Excitability | Induces robust electrophysiological effects | Hippocampus | Rat | [1] |

| Effect on Action Potential Firing | Causes slight increase in spiking frequency | Medium Spiny Neurons | Not Specified | [2] |

Further quantitative data from concentration-response experiments would be beneficial for a more detailed analysis.

Signaling Pathway

VU0364572, as an M1 muscarinic acetylcholine receptor agonist, is expected to activate downstream signaling cascades typically associated with Gq/11 protein coupling. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately influencing neuronal excitability and synaptic plasticity.

Caption: M1 Receptor Signaling Pathway activated by VU0364572.

Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.

Materials:

-

Rodent (e.g., rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Vibrating microtome (vibratome)

-

Recovery chamber

-

Carbogen gas (95% O2 / 5% CO2)

Solutions:

-

Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

-

Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4. pH 7.4, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold cutting solution.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

-

Mount the brain on the vibratome stage and immerse it in the cutting solution-filled chamber.

-

Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus) at a thickness of 300-400 µm.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.

Electrophysiological Recordings

This protocol provides a general framework for whole-cell patch-clamp and field potential recordings.

Materials:

-

Prepared brain slices

-

Recording chamber on an upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes (for patch-clamp) or glass microelectrodes (for field recordings)

-

Intracellular solution (for patch-clamp, see composition below)

-

Perfusion system

Solutions:

-

Intracellular Solution (K-gluconate based, example): 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH 7.2-7.3, osmolarity ~290 mOsm.

Procedure:

-

Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

-

For Whole-Cell Recordings:

-

Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution.

-

Under visual guidance, approach a neuron in the desired brain region.

-

Apply gentle positive pressure to the pipette.

-

Once a dimple is observed on the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Record baseline activity (e.g., resting membrane potential, input resistance, action potential firing properties).

-

-

For Field Potential Recordings:

-

Fill a glass microelectrode with aCSF and place it in the desired synaptic layer (e.g., stratum radiatum of CA1 for Schaffer collateral synapses).

-

Place a stimulating electrode in the afferent pathway.

-

Deliver brief electrical pulses to evoke field excitatory postsynaptic potentials (fEPSPs).

-

Record baseline synaptic transmission and paired-pulse facilitation.

-

Application of this compound

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).

-

Store the stock solution at -20°C.

Application:

-

Dilute the stock solution of this compound into the recording aCSF to the desired final concentration immediately before use. Concentrations in the range of 1-30 µM have been used in previous studies.[2]

-

Switch the perfusion from the control aCSF to the aCSF containing this compound.

-

Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes) before recording the effects.

-

Monitor changes in neuronal properties (e.g., membrane potential, firing rate) or synaptic responses (e.g., fEPSP slope, paired-pulse ratio).

-

To study effects on synaptic plasticity, apply a long-term potentiation (LTP) or long-term depression (LTD) induction protocol in the presence of the compound.

Experimental Workflow

Caption: Experimental workflow for electrophysiology slice recordings.

References

- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive deficiency of the neurogenic hippocampal modulator AP2γ promotes anxiety-like behavior and cumulative memory deficits in mice from juvenile to adult periods | eLife [elifesciences.org]

Application of VU0364572 TFA in Addiction Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 TFA is a selective bitopic agonist for the M1 muscarinic acetylcholine receptor (mAChR).[1] This compound has garnered significant interest in addiction research due to the crucial role of the cholinergic system in modulating the brain's reward circuitry.[2] The M1 receptor, a Gq-coupled G-protein coupled receptor, is highly expressed in brain regions implicated in addiction, such as the prefrontal cortex and nucleus accumbens.[1][3] Activation of M1 receptors by VU0364572 initiates a signaling cascade that can modulate dopamine release, a key neurotransmitter in the reinforcing effects of drugs of abuse.[1][4] These notes provide an overview of the application of this compound in addiction research, with a focus on its use in preclinical models of cocaine and alcohol addiction.

Mechanism of Action

VU0364572 acts as a bitopic agonist, meaning it simultaneously engages both the orthosteric binding site (the site for the endogenous ligand, acetylcholine) and an allosteric site on the M1 receptor.[1] This unique binding mode is thought to contribute to its high selectivity and specific functional effects. Upon binding, VU0364572 stabilizes an active conformation of the M1 receptor, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and neurotransmitter release, including the potential to attenuate dopamine release in the nucleus accumbens, a critical node in the brain's reward pathway.[1][3]

Data Presentation

Table 1: Effects of Acute VU0364572 Administration on Cocaine Choice in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Percent Cocaine Choice (Baseline) | Percent Cocaine Choice (Treatment Day) | Percent Cocaine Choice (Day 28 Post-Treatment) |

| Vehicle | 0 | ~60% | ~60% | ~60% |

| VU0364572 | 1 | ~60% | Significantly Decreased | Significantly Decreased |

*Data summarized from a study showing a long-lasting reduction in cocaine choice after a single injection of VU0364572.[3]

Table 2: Effects of Repeated VU0364572 Administration on Cocaine Choice in Rats

| Treatment Group | Dose (mg/kg/day, i.p.) | Percent Cocaine Choice (Baseline) | Percent Cocaine Choice (During Treatment) |

| Vehicle | 0 | Not specified | No significant change |

| VU0364572 | 0.32 - 10 | Not specified | No significant effect |

*Data from a study that found repeated administration of VU0364572 did not significantly alter cocaine choice, highlighting the complex and sometimes contradictory findings in the literature.[5]

Table 3: Effects of VU0364572 on Locomotor Activity in Rats

| Treatment | Dose (mg/kg, i.p.) | Effect on Baseline Locomotor Activity | Effect on Amphetamine-Induced Hyperlocomotion |

| VU0364572 | 3 | Decrease | No reversal |

| VU0364572 | 56.6 | Decrease | No reversal |

*Data indicates that VU0364572 can reduce baseline locomotor activity at higher doses but does not reverse hyperlocomotion induced by amphetamine, suggesting its effects are not simply due to sedation.[2]

Experimental Protocols

Protocol 1: Cocaine vs. Food Choice Self-Administration in Rats

This protocol is designed to assess the effects of VU0364572 on the motivation to take cocaine versus a natural reward (food).

1. Animals and Housing:

-

Subjects: Male Sprague-Dawley rats (250-300 g at the start of the experiment).

-

Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to water. Food is restricted to maintain 85-90% of their free-feeding body weight to motivate responding for the food reinforcer.

2. Surgical Procedure (Jugular Catheter Implantation):

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized between the scapulae.

-

Allow a recovery period of at least 5-7 days post-surgery. Flush catheters daily with heparinized saline to maintain patency.

3. Behavioral Training:

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, a syringe pump for intravenous infusions, and associated cue lights.

-

Initial Self-Administration Training:

-

Train rats to press one lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light.

-

Train rats to press the other lever for food pellets (e.g., 45 mg sucrose pellets) on an FR1 schedule.

-

-

Choice Training:

-

Once responding is stable on both levers, introduce choice sessions.

-

Sessions consist of multiple components where the rat can choose between a dose of cocaine and a food pellet. The dose of cocaine can be varied across components.

-

A common procedure involves a discrete trial format: a trial starts with the illumination of a central light. A response on the central light extends the two choice levers. A press on one lever delivers the corresponding reinforcer (cocaine or food) and retracts both levers, followed by an inter-trial interval.

-

4. Drug Administration and Testing:

-

Acute Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer VU0364572 (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the start of the choice session.

-

Record the number of choices for cocaine and food for each dose of cocaine offered.

-

-

Repeated Administration:

-

Administer VU0364572 or vehicle daily for a set period (e.g., 5 days) 30 minutes before the choice session.

-

Assess choice behavior during the treatment period and potentially during a washout period.

-

5. Data Analysis:

-

The primary dependent variable is the percentage of choices directed towards the cocaine lever for each cocaine dose.

-

Other measures include the total number of reinforcers earned, response latencies, and inactive lever presses.

-

Analyze data using appropriate statistical methods, such as two-way repeated measures ANOVA, with treatment and cocaine dose as factors.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following VU0364572 and/or cocaine administration.

1. Animals and Surgery:

-

Follow the same animal and housing procedures as in Protocol 1.

-

In addition to the jugular catheter, stereotaxically implant a guide cannula targeting the nucleus accumbens.

-

Allow for a recovery period of at least one week.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

After a stable baseline of dopamine is established, administer VU0364572 and/or cocaine.

-

Continue collecting dialysate samples to measure changes in dopamine levels.

3. Neurochemical Analysis:

-

Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify dopamine levels by comparing the peak heights to those of known standards.

4. Data Analysis:

-

Express dopamine levels as a percentage of the average baseline concentration.

-

Analyze the data using ANOVA to determine the effects of the drug treatments on dopamine release.

Visualizations

Caption: Signaling pathway of this compound at the M1 receptor.

Caption: Bitopic binding mode of VU0364572 at the M1 receptor.

Caption: Experimental workflow for cocaine vs. food choice studies.

References

- 1. Effects of muscarinic M1 receptor stimulation on reinforcing and neurochemical effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for VU0364572 TFA in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 trifluoroacetate (TFA) is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As an M1 receptor agonist, VU0364572 TFA holds significant potential for studying the role of cholinergic signaling in synaptic plasticity, a fundamental mechanism underlying learning and memory. These application notes provide detailed protocols for utilizing this compound to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in ex vivo brain slices.